molecular formula C4H12ClNOS B13047186 (R)-2-Amino-3-(methylthio)propan-1-OL hcl

(R)-2-Amino-3-(methylthio)propan-1-OL hcl

Cat. No.: B13047186
M. Wt: 157.66 g/mol
InChI Key: FEAJTAUYKAJSDO-PGMHMLKASA-N
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Description

®-2-Amino-3-(methylthio)propan-1-OL hydrochloride is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylthio group attached to a propan-1-ol backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(methylthio)propan-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable chiral starting material, such as ®-2-Amino-3-(methylthio)propan-1-OL.

    Protection of Functional Groups: Protecting groups may be used to shield the amino and hydroxyl groups during the reaction.

    Formation of Methylthio Group:

    Deprotection: The protecting groups are removed to yield the final product.

    Formation of Hydrochloride Salt: The compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-2-Amino-3-(methylthio)propan-1-OL hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(methylthio)propan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

®-2-Amino-3-(methylthio)propan-1-OL hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(methylthio)propan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.

    Pathways Involved: It can modulate biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride: The enantiomer of the compound with similar properties but different biological activity.

    2-Amino-3-(methylthio)propan-1-OL: The non-chiral form without the hydrochloride salt.

    3-Methylthiopropanol: A related compound with a similar structure but lacking the amino group.

Uniqueness

®-2-Amino-3-(methylthio)propan-1-OL hydrochloride is unique due to its chiral nature and the presence of multiple functional groups, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C4H12ClNOS

Molecular Weight

157.66 g/mol

IUPAC Name

(2R)-2-amino-3-methylsulfanylpropan-1-ol;hydrochloride

InChI

InChI=1S/C4H11NOS.ClH/c1-7-3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1

InChI Key

FEAJTAUYKAJSDO-PGMHMLKASA-N

Isomeric SMILES

CSC[C@@H](CO)N.Cl

Canonical SMILES

CSCC(CO)N.Cl

Origin of Product

United States

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